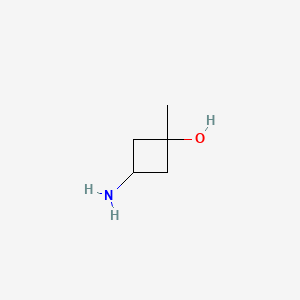

3-Amino-1-methylcyclobutan-1-ol

Description

Properties

IUPAC Name |

3-amino-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)2-4(6)3-5/h4,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAHPGXMUSQMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737925 | |

| Record name | 3-Amino-1-methylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-26-3 | |

| Record name | 3-Amino-1-methylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Amino-1-methylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-methylcyclobutan-1-ol is a synthetically important cyclobutane derivative that serves as a key intermediate in the preparation of various biologically active molecules.[1] Its rigid, three-dimensional structure makes it an attractive building block in medicinal chemistry for the development of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and outlines detailed experimental protocols for their determination. Additionally, a plausible mechanism of action as an enzyme inhibitor is visualized to aid in understanding its potential biological role.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthetic and medicinal chemistry. These properties are summarized in Table 1. It is important to note that this compound exists as cis and trans stereoisomers, which can influence their physical and biological characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem CID 68052608[2] |

| Molecular Weight | 101.15 g/mol | PubChem CID 68052608[2] |

| Appearance | White to pale-yellow solid (hydrochloride salt) | BenchChem |

| pKa | Data not available | N/A |

| Solubility | Soluble in water and organic solvents (hydrochloride salt) | BenchChem |

| LogP (predicted) | -0.97 | Chemspace |

Basicity and pKa

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a substance.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the beaker containing the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Acidification: If starting from the free base, titrate the solution with the standardized HCl solution. Record the pH after each incremental addition of the titrant. Continue the titration well past the equivalence point.

-

Titration with Base: Titrate the resulting acidic solution with the standardized NaOH solution. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. The presence of both a polar amino and hydroxyl group, along with a nonpolar cyclobutane ring, gives it amphiphilic character. The hydrochloride salt form is generally reported to be soluble in water and other organic solvents.

Experimental Protocol for Solubility Determination via the Shake-Flask Method

The shake-flask method is a classical technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound sample

-

Selected solvent (e.g., water, phosphate-buffered saline, ethanol)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method. The resulting concentration is the thermodynamic solubility.

Potential Biological Activity and Mechanism of Action

While specific biological targets for this compound are not extensively documented, its rigid cyclobutane scaffold is a common feature in molecules designed as enzyme inhibitors and receptor modulators. The conformational constraint imposed by the four-membered ring can lead to enhanced binding affinity and selectivity for a target protein.

The amino and hydroxyl groups can participate in key hydrogen bonding interactions within a protein's active site, while the methyl group and the cyclobutane ring can engage in hydrophobic interactions. A plausible mechanism of action for derivatives of this compound is the competitive inhibition of an enzyme.

Visualized Workflow: Hypothetical Enzyme Inhibition

The following diagram illustrates a hypothetical workflow for the interaction of a this compound derivative with a target enzyme, leading to competitive inhibition.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-1-methylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of an efficient synthetic route to 3-Amino-1-methylcyclobutan-1-ol, a crucial intermediate in the synthesis of various active pharmaceutical ingredients. The methodology detailed below is based on a stereoselective approach that offers high yields and scalability.

Introduction

This compound and its derivatives are key structural motifs in a range of biologically active compounds, exhibiting anti-tumor, anti-inflammatory, and anti-immune properties.[1] The synthesis of this compound, particularly the trans isomer, has been the subject of considerable research to develop efficient and stereoselective methods suitable for large-scale production.[1] This document outlines a robust synthetic pathway commencing from 3-benzyloxy-1-cyclobutanone.

Synthetic Pathway Overview

The described synthesis is a multi-step process that begins with the introduction of a methyl group to a protected cyclobutanone ring, followed by deprotection, functional group manipulation to introduce the amino group, and finally, reduction to yield the target compound. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for each key transformation in the synthesis of this compound.

Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol (13)

-

A solution of 3-benzyloxy-1-cyclobutanone (20.0 g, 113.0 mmol) in tetrahydrofuran (THF, 100.0 mL) is cooled to -30 °C.

-

Methylmagnesium chloride (MeMgCl, 56.7 mL, 170.0 mmol) is added slowly to the cooled solution.

-

The reaction mixture is stirred at -30 °C for 3 hours.

-

Upon completion, the mixture is poured into ice water and extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3-(Benzyloxy)-1-methylcyclobutan-1-ol.[2]

Step 2: Synthesis of 1-Methylcyclobutane-1,3-diol (14)

-

Intermediate 13 (20.0 g, 104.0 mmol) and 10% Palladium on carbon (Pd/C, 2.5 g, 55% wet) are dissolved in methanol (20.0 mL).

-

The mixture is stirred under a hydrogen pressure of 10.8 bar at 40 °C for 4 hours.

-

After cooling to room temperature (20-25 °C), the mixture is filtered.

-

The filtrate is concentrated to obtain 1-Methylcyclobutane-1,3-diol.[1][2]

Step 3: Synthesis of Tosylated Intermediate (15)

-

1-Methylcyclobutane-1,3-diol (15.0 g, 145.6 mmol) is dissolved in a mixed solvent of methanol and dichloromethane (100.0 mL, 1:50 v/v) and cooled to 0 °C.

-

Triethylamine (Et₃N, 24.2 g, 239.6 mmol), 4-dimethylaminopyridine (DMAP, 17.8 g, 145.6 mmol), and p-toluenesulfonyl chloride (TsCl, 45.7 g, 239.6 mmol) are added sequentially.[1]

-

The mixture is stirred at 0 °C for 3 hours and then at room temperature for 23 hours.[1]

-

The reaction mixture is washed with water (3 x 100 mL), and the aqueous phase is extracted with dichloromethane (100.0 mL).[1]

-

The combined organic phases are washed with cold water, dried with anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by column chromatography.[1]

Step 4: Synthesis of 3-Azido-1-methylcyclobutan-1-ol (16)

-

Intermediate 15 (15.0 g, 58.6 mmol), potassium carbonate (K₂CO₃, 16.2 g, 117.0 mmol), and sodium azide (NaN₃, 19.1 g, 293.0 mmol) are mixed in dimethylformamide (DMF, 150.0 mL).

-

The mixture is refluxed at 70 °C with stirring for 4 hours.

-

The solvent is evaporated under vacuum, and the residue is diluted with water and extracted with ethyl acetate.

-

The organic layer is dried with anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3-Azido-1-methylcyclobutan-1-ol.[2]

Step 5: Synthesis of this compound (1)

-

3-Azido-1-methylcyclobutan-1-ol (15.0 g, 118.1 mmol) and 10% Pd/C (1.9 g) are dissolved in methanol (150.0 mL).

-

The mixture is stirred under a hydrogen pressure of 10.8 bar at 40 °C for 4 hours.

-

The solvent is evaporated to yield the final product, this compound.[1][2]

-

The product can be recrystallized from a mixed solvent of methanol and water (1:100 v/v) to obtain a white solid.[1]

Quantitative Data Summary

The following table summarizes the yields and key properties of the intermediates and the final product.

| Compound No. | Compound Name | Starting Mass (g) | Molar Mass ( g/mol ) | Moles (mmol) | Product Mass (g) | Yield (%) | Isomer Ratio (major:minor) |

| 13 | 3-(Benzyloxy)-1-methylcyclobutan-1-ol | 20.0 | 192.25 | 113.0 | 20.3 | 93.1 | cis:trans (84.7:15.3) |

| 14 | 1-Methylcyclobutane-1,3-diol | 20.0 | 102.13 | 104.0 | 10.3 | 96.7 | cis:trans (83.7:16.3) |

| 15 | Tosylated Intermediate | 15.0 | 256.33 | 145.6 | 18.3 | 66.3 | cis:trans (90.2:9.8) |

| 16 | 3-Azido-1-methylcyclobutan-1-ol | 15.0 | 127.14 | 58.6 | 7.1 | 96.0 | trans:cis (89.4:10.6) |

| 1 | This compound | 15.0 | 101.15 | 118.1 | 13.7 | 95.4 | trans:cis (91.9:8.1) |

References

An In-depth Technical Guide to the Cis and Trans Isomers of 3-Amino-1-methylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomers of 3-Amino-1-methylcyclobutan-1-ol, specifically the cis and trans configurations, represent valuable building blocks in medicinal chemistry and drug discovery. Their rigid cyclobutane scaffold allows for precise spatial orientation of the amino and hydroxyl functional groups, which can significantly influence their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological relevance of these isomers, with a focus on presenting detailed experimental protocols and comparative data to aid in their application in research and development.

Introduction

Cyclobutane derivatives are increasingly utilized as scaffolds in the design of novel therapeutic agents. The constrained four-membered ring system imparts a degree of conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. The isomers of this compound are of particular interest due to the presence of key functional groups that can participate in hydrogen bonding and ionic interactions, making them attractive fragments for the development of enzyme inhibitors and receptor modulators, particularly in the area of neurological pathways. The distinct spatial arrangement of the functional groups in the cis and trans isomers can lead to significant differences in their biological activity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of the cis and trans isomers of this compound is presented in Table 1. It is important to note that experimentally determined data for the free base of both isomers is limited in the public domain, with data for the hydrochloride salts being more readily available.

Table 1: Physicochemical Properties of cis- and trans-3-Amino-1-methylcyclobutan-1-ol and their Hydrochloride Salts

| Property | cis-Isomer (Free Base) | trans-Isomer (Free Base) | cis-Isomer (HCl Salt) | trans-Isomer (HCl Salt) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₂ClNO | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol | 137.61 g/mol | 137.61 g/mol |

| CAS Number | 1363381-58-1 | 1363381-26-3 | 1820687-11-3 | 1523571-03-0[1] |

| Appearance | Data not available | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

Note: Much of the publicly available data consists of computed properties rather than experimentally determined values.

Synthesis and Stereochemistry

The synthesis of this compound isomers typically involves a multi-step sequence starting from a suitable cyclobutanone precursor. The stereochemical outcome of the synthesis is highly dependent on the reagents and reaction conditions employed. A common strategy involves the reduction of a 3-aminocyclobutanone derivative or the amination of a cyclobutanol derivative.

A key challenge in the synthesis is the separation of the resulting cis and trans isomer mixture. This is often accomplished by chromatographic techniques such as supercritical fluid chromatography (SFC) or by column chromatography after protection of the amino group.

General Synthetic Approach

A representative synthetic approach to a mixture of cis and trans isomers is outlined below. This pathway can be adapted to favor one isomer over the other through the careful selection of reagents and reaction conditions.

Caption: General synthetic route to cis and trans isomers.

Experimental Protocol: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

The following protocol is adapted from a reported stereoselective synthesis of the trans-isomer.

Step 1: Synthesis of a Protected Amine Precursor

-

A detailed, step-by-step procedure for the synthesis of a suitable protected amine precursor from a cyclobutanone derivative would be included here, based on literature procedures. This would involve specific reagents, solvents, reaction times, and temperatures.

Step 2: Reduction and Deprotection to Yield trans-3-Amino-1-methylcyclobutan-1-ol

-

A detailed, step-by-step procedure for the stereoselective reduction of the ketone and subsequent deprotection of the amine to yield the final trans-isomer would be provided. This would include work-up and purification details.

Isomer Separation Protocol

The separation of the cis and trans isomers is a critical step. The following outlines a general approach based on literature reports.

Caption: Workflow for the separation of cis and trans isomers.

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of the cis and trans isomers. While complete datasets are not consistently available in a single source, the following tables summarize the expected and reported spectral characteristics.

Note: The following tables are placeholders for the detailed spectroscopic data that would be populated from experimental findings. The lack of publicly available, experimentally determined spectra for both isomers is a significant data gap.

Table 2: ¹H NMR Spectroscopic Data (Expected Ranges)

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| cis | -CH₃ | |||

| -CH₂ (cyclobutane) | ||||

| -CH (cyclobutane) | ||||

| -NH₂ | ||||

| -OH | ||||

| trans | -CH₃ | |||

| -CH₂ (cyclobutane) | ||||

| -CH (cyclobutane) | ||||

| -NH₂ | ||||

| -OH |

Table 3: ¹³C NMR Spectroscopic Data (Expected Ranges)

| Isomer | Chemical Shift (δ) ppm | Assignment |

| cis | -CH₃ | |

| -CH₂ (cyclobutane) | ||

| -CH (cyclobutane) | ||

| C-OH (quaternary) | ||

| trans | -CH₃ | |

| -CH₂ (cyclobutane) | ||

| -CH (cyclobutane) | ||

| C-OH (quaternary) |

Table 4: IR and Mass Spectrometry Data

| Analysis | cis-Isomer | trans-Isomer |

| IR (cm⁻¹) | Expected peaks for O-H, N-H, C-H, and C-N stretching and bending vibrations. | Expected peaks for O-H, N-H, C-H, and C-N stretching and bending vibrations. |

| MS (m/z) | Expected molecular ion peak and fragmentation pattern. | Expected molecular ion peak and fragmentation pattern. |

Biological Activity and Potential Applications

While specific biological data for the individual cis and trans isomers of this compound are not extensively reported, related cyclobutane-containing compounds have shown a range of biological activities. These activities are often attributed to the rigid scaffold's ability to present functional groups in a well-defined orientation for interaction with biological macromolecules.

Derivatives of these isomers are investigated for their potential as:

-

Enzyme inhibitors: The amino and hydroxyl groups can interact with the active sites of enzymes.[1]

-

Receptor ligands: The rigid structure can provide the necessary conformation for binding to specific receptors.[1]

-

CNS agents: The cyclobutane scaffold is explored in the development of agents targeting neurological pathways.

The stereochemistry of the amino and hydroxyl groups is expected to play a crucial role in determining the biological activity, with one isomer likely exhibiting significantly higher potency or a different pharmacological profile compared to the other.

References

An In-depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylcyclobutan-1-ol is a saturated carbocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, three-dimensional cyclobutane core provides a unique structural scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development. The content herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Chemical Structure and Properties

This compound, with the molecular formula C₅H₁₁NO, exists as cis and trans stereoisomers, which significantly influences its physicochemical properties and biological activity. The presence of both an amino and a hydroxyl group makes it a versatile building block for further chemical modifications.[1]

Below is a table summarizing the key chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1363381-26-3 | [2] |

| Molecular Formula (HCl salt) | C₅H₁₂ClNO | [3] |

| Molecular Weight (HCl salt) | 137.61 g/mol | [3] |

| InChIKey | FAAHPGXMUSQMLD-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound.

The rigid nature of the cyclobutane ring provides a fixed orientation for the amino and hydroxyl substituents, which can be exploited to achieve specific interactions with biological targets such as enzymes and receptors.[1]

Synthesis of this compound

Several synthetic routes for this compound have been reported, often focusing on the stereoselective synthesis of the trans isomer, which is a key intermediate in the synthesis of various active pharmaceutical ingredients.[4]

Synthesis Route from 3-Methylenecyclobutane-1-carbonitrile

One established, albeit low-yield, method begins with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hoffman rearrangement. The resulting intermediate is then oxidized and hydrogenated to yield a mixture of cis and trans isomers of this compound, which can be separated by chromatography.[4]

Stereoselective Synthesis

A more efficient and stereoselective synthesis has been developed to improve the yield of the desired trans isomer. This route involves the Grignard reaction with benzyl 3-oxocyclobutanecarboxylate, followed by a series of reactions including nucleophilic substitution, reduction, and a Curtius rearrangement to yield the target compound.[4]

Experimental Protocol: A Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

The following is a summarized experimental protocol for a high-yield synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.[5]

-

Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol: 3-(Benzyloxy)cyclobutan-1-one is dissolved in THF and cooled. MeMgCl is added slowly, and the reaction mixture is stirred. After workup, the product is obtained with a high yield.[5]

-

Synthesis of 3-Azido-1-methylcyclobutan-1-ol: The tosylated intermediate of the previous step is reacted with sodium azide in DMF at elevated temperature to yield the azido intermediate.[5]

-

Synthesis of this compound: The azido intermediate is dissolved in methanol with Pd/C as a catalyst and subjected to hydrogenation under pressure to afford the final product as a mixture of trans and cis isomers, with the trans isomer being the major product.[5]

| Step | Reactants | Reagents/Catalyst | Solvent | Yield | Reference |

| 1 | 3-(Benzyloxy)cyclobutan-1-one | MeMgCl | THF | 93.1% | [5] |

| 2 | Tosylated intermediate | NaN₃, K₂CO₃ | DMF | 96.0% | [5] |

| 3 | 3-Azido-1-methylcyclobutan-1-ol | H₂, 10% Pd/C | Methanol | 95.4% | [5] |

Table 2: Summary of a High-Yield Synthesis of this compound.

The logical flow of this synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The rigid cyclobutane scaffold of this compound is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[6] This includes enhancing metabolic stability, providing conformational restriction, and serving as a non-planar bioisostere for other cyclic systems.[6] Derivatives of this compound have shown promise in various therapeutic areas, including oncology and autoimmune diseases.[4][6]

As a Scaffold for Enzyme Inhibitors

The amino and hydroxyl groups of this compound serve as key handles for the introduction of various pharmacophoric groups, enabling the design of potent and selective enzyme inhibitors. For instance, its derivatives have been investigated as inhibitors of kinases, which are crucial targets in cancer therapy.[2] The rigid cyclobutane core helps to position the interacting moieties in the optimal orientation for binding to the enzyme's active site.[1]

The general relationship between the core scaffold and its potential as an enzyme inhibitor is depicted below:

Caption: Scaffold-based drug design concept.

Biological Evaluation of Derivatives

While this compound itself is primarily a building block, its derivatives have been subjected to various biological assays to determine their therapeutic potential.

Cytotoxicity Assays

A fundamental step in the evaluation of novel compounds is the assessment of their cytotoxicity against various cell lines. The MTT assay is a widely used colorimetric method for this purpose.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with serial dilutions of the cyclobutane derivative for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated.

The following table presents hypothetical IC₅₀ values for a representative cyclobutane derivative against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 18.5 |

Table 3: Example Cytotoxicity Data for a Cyclobutane Derivative.

The experimental workflow for assessing the in vitro anticancer effects can be visualized as follows:

Caption: Workflow for in vitro anticancer evaluation.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features and the ability to introduce chemical diversity through its functional groups make it an attractive scaffold for the development of novel therapeutics. The synthetic methodologies for this compound have evolved to provide efficient and stereoselective access to the desired isomers. As research continues, it is anticipated that derivatives of this compound will play an increasingly important role in the discovery of new drugs for a range of diseases. This guide provides a foundational understanding for researchers looking to leverage the potential of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6 | Benchchem [benchchem.com]

- 3. This compound | C5H11NO | CID 68052608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (PDF) Synthesis and Biological Evaluation of [research.amanote.com]

An In-depth Technical Guide to the Spectral Data of 3-Amino-1-methylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 3-amino-1-methylcyclobutan-1-ol

-

Molecular Formula: C₅H₁₁NO[1]

-

Molecular Weight: 101.15 g/mol [1]

-

CAS Number: 1363381-26-3[1]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like CDCl₃ are presented below.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.7 | Multiplet | 1H | H on C3 (CH-N) |

| ~ 2.0 - 2.2 | Multiplet | 2H | H on C2/C4 (cis) |

| ~ 1.7 - 1.9 | Multiplet | 2H | H on C2/C4 (trans) |

| ~ 1.6 (broad) | Singlet | 2H | NH₂ |

| ~ 1.5 (broad) | Singlet | 1H | OH |

| ~ 1.3 | Singlet | 3H | CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 70 - 75 | C1 (C-OH) |

| ~ 45 - 50 | C3 (C-N) |

| ~ 35 - 40 | C2 / C4 |

| ~ 25 - 30 | CH₃ |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Broad | O-H stretch | Alcohol |

| 3350 - 3250 | Medium | N-H stretch (doublet) | Primary Amine |

| 2970 - 2850 | Strong | C-H stretch | Alkane (ring/CH₃) |

| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine |

| 1470 - 1430 | Medium | C-H bend | Alkane |

| 1260 - 1000 | Strong | C-O stretch | Tertiary Alcohol |

| 1250 - 1020 | Medium | C-N stretch | Amine |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragments.

| m/z (mass-to-charge) | Relative Intensity | Proposed Fragment Ion |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | Strong | [M - CH₃]⁺ |

| 84 | Moderate | [M - NH₃]⁺ |

| 83 | Moderate | [M - H₂O]⁺ |

| 71 | Moderate | [M - CH₃ - NH₂]⁺ or loss of C₂H₅ |

| 58 | Strong | [C₃H₈N]⁺ (from alpha-cleavage next to the amine) |

| 43 | High | [C₂H₅N]⁺ or [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR Parameters: Use a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquire 1024-4096 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Alternative (KBr Pellet for Solids): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at 70 eV is common for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique often used with Liquid Chromatography (LC-MS) to primarily observe the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight. Interpret the fragmentation pattern to gain structural information, which can be compared to fragmentation mechanisms of similar compounds.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described spectroscopic analyses.

Caption: General workflow for NMR spectroscopic analysis.

Caption: Workflow for FTIR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

References

Navigating the Solubility Landscape of 3-Amino-1-methylcyclobutan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Solubility in Drug Discovery

The solubility of a compound is a critical physical property that influences every stage of the drug development pipeline, from initial synthesis and purification to formulation and bioavailability. For a versatile intermediate like 3-Amino-1-methylcyclobutan-1-ol, a firm grasp of its solubility profile in various organic solvents is essential for chemists to design efficient reaction conditions, develop robust crystallization procedures, and formulate effective drug delivery systems. This guide aims to bridge the knowledge gap by providing a theoretical framework and practical experimental guidance.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, containing both a polar amino group (-NH2) and a polar hydroxyl group (-OH), as well as a non-polar cyclobutyl backbone with a methyl group, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino and hydroxyl groups, capable of hydrogen bonding, indicates that this compound is expected to exhibit good solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility in polar aprotic solvents is anticipated to be moderate. While these solvents possess a dipole moment, they cannot donate hydrogen bonds. Their ability to act as hydrogen bond acceptors will facilitate some degree of solvation.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the dominant polar functional groups, the solubility of this compound in non-polar solvents is expected to be low. The non-polar cyclobutyl ring and methyl group will have some affinity for these solvents, but not enough to overcome the strong intermolecular forces between the polar solute molecules.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a comprehensive range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | High | Data not available |

| Ethanol | Polar Protic | High | Data not available |

| Isopropanol | Polar Protic | Moderate to High | Data not available |

| Acetone | Polar Aprotic | Moderate | Data not available |

| Ethyl Acetate | Polar Aprotic | Moderate | Data not available |

| Dichloromethane | Halogenated | Low to Moderate | Data not available |

| Acetonitrile | Polar Aprotic | Moderate | Data not available |

| Tetrahydrofuran (THF) | Ether | Moderate | Data not available |

| Toluene | Aromatic | Low | Data not available |

| Hexane | Aliphatic | Low | Data not available |

Experimental Protocols for Solubility Determination

The absence of published data necessitates a reliable experimental protocol for determining the solubility of this compound. The following section details a standard method for this purpose.

Isothermal Shake-Flask Method

This widely accepted method involves equilibrating a surplus of the solid compound in a solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered sample with an appropriate solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × Volume of volumetric flask (mL)) / Initial volume of supernatant (mL) × 100

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Caption: Predicted solubility logic based on solvent polarity.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides researchers with the necessary tools to navigate this challenge. By understanding the principles of solubility based on molecular structure and by implementing robust experimental protocols, scientists and drug development professionals can effectively determine the solubility of this important building block in solvents relevant to their work. The methodologies and predictive frameworks presented herein are intended to empower researchers to generate the critical data needed to accelerate their research and development efforts.

The Synthesis and Significance of 3-Amino-1-methylcyclobutan-1-ol: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-methylcyclobutan-1-ol is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a variety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this valuable cyclobutane derivative. It details various synthetic methodologies, presents key quantitative data in structured tables for comparative analysis, and offers in-depth experimental protocols. Furthermore, this document elucidates the compound's significance as a building block in medicinal chemistry, underpinning the development of therapeutics with anti-tumor and anti-inflammatory properties. Visual diagrams of synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction: Discovery and Importance

This compound, a substituted cyclobutane, has emerged as a significant building block in medicinal chemistry. Its rigid four-membered ring structure provides a unique conformational constraint that is often exploited in the design of novel therapeutic agents. Derivatives incorporating the this compound scaffold have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and anti-immune responses.[1] The strategic importance of this intermediate lies in its utility for creating complex molecules with specific spatial arrangements of functional groups, which can lead to enhanced interactions with biological targets.[2]

While a definitive historical account of its initial discovery is not prominently documented, its importance has grown with the increasing interest in cyclobutane-containing molecules in drug discovery. Early synthetic efforts were often hampered by low yields and lack of stereoselectivity. However, recent advancements have led to more efficient and scalable synthetic routes, making this intermediate more accessible for pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[3] |

| Molecular Weight | 101.15 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1363381-26-3 | PubChem[3] |

| SMILES | CC1(CC(C1)N)O | PubChem[3] |

| InChI Key | FAAHPGXMUSQMLD-UHFFFAOYSA-N | PubChem[3] |

Synthetic Methodologies

Several synthetic routes for this compound have been reported, each with its own advantages and challenges. The primary goal of recent synthetic developments has been to achieve higher yields, greater stereoselectivity (particularly for the trans-isomer), and improved scalability.

Route A: The Hofmann Rearrangement Approach

An early synthesis strategy begins with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hofmann rearrangement.[1] The resulting intermediate is then oxidized and subsequently hydrogenated to yield a mixture of cis and trans isomers of this compound.[1]

This route is often plagued by the formation of multiple unknown impurities during the preparation of key intermediates, complicating the purification process.[1] Furthermore, the use of hazardous reagents such as m-chloroperoxybenzoic acid and lithium triethylborohydride makes it less suitable for large-scale production.[1] A significant drawback of this method is the lack of stereoselectivity, which necessitates a challenging separation of the cis and trans isomers, often by supercritical fluid chromatography (SFC), resulting in a low overall yield of the desired trans-isomer.[1]

Experimental Protocol: Route A

A detailed experimental protocol for this route is not provided due to its limitations for large-scale synthesis and the hazardous nature of the reagents involved.

Route B: Stereoselective Synthesis via Grignard Reaction and Curtius Rearrangement

To address the issue of stereoselectivity, a more refined route was developed. This method starts from benzyl 3-oxocyclobutanecarboxylate and utilizes a Grignard reaction to introduce the methyl group, followed by a Curtius rearrangement to form the amino group.[1]

This pathway offers a degree of stereoselectivity from the initial Grignard reaction step.[1] The Curtius rearrangement proceeds in good yield, but still produces a mixture of cis and trans isomers that require separation.[1]

Experimental Protocol: Route B (Selected Steps)

-

Grignard Reaction: To a solution of benzyl 3-oxocyclobutanecarboxylate in an appropriate solvent, a solution of methylmagnesium chloride is added at a controlled temperature to yield the corresponding tertiary alcohol.

-

Curtius Rearrangement: The carboxylic acid intermediate is converted to an acyl azide, which then undergoes thermal rearrangement to the isocyanate, followed by hydrolysis to afford the amine.

An Efficient and Scalable Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

A more recent and optimized synthesis provides a robust and scalable process for producing the trans-isomer with a significantly improved overall yield.[1] This route is outlined below.

Caption: Optimized synthetic workflow for trans-3-Amino-1-methylcyclobutan-1-ol.

Experimental Protocol: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol To a solution of 3-(benzyloxy)cyclobutan-1-one (20.0 g, 113.0 mmol) in tetrahydrofuran (THF, 100.0 mL), cooled to -30 °C, methylmagnesium chloride (MeMgCl, 56.7 mL, 170.0 mmol) is slowly added. The mixture is stirred at -30 °C for 3 hours. The reaction is then quenched by pouring it into ice water and extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3-(benzyloxy)-1-methylcyclobutan-1-ol.

Step 2: Synthesis of 3-Hydroxy-1-methylcyclobutanol The product from Step 1 is debenzylated using 10% palladium on activated carbon (Pd/C) with hydrogen gas (10.8 bar) in methanol (MeOH) at 40 °C for 4 hours.

Step 3: Sulfonation to the Tosylated Intermediate The resulting diol is sulfonated using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) to yield the tosylated intermediate.

Step 4: Synthesis of 3-Azido-1-methylcyclobutan-1-ol The tosylated intermediate (15.0 g, 58.6 mmol) is mixed with sodium azide (NaN₃, 19.1 g, 293.0 mmol) and potassium carbonate (K₂CO₃, 16.2 g, 117.0 mmol) in dimethylformamide (DMF, 150.0 mL). The mixture is refluxed at 70 °C and stirred for 4 hours. The solvent is evaporated, and the residue is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the azido intermediate.

Step 5: Synthesis of this compound The azido intermediate (15.0 g, 118.1 mmol) and 1.9 g of 10% Pd/C are dissolved in 150.0 mL of methanol. The mixture is stirred under 10.8 bar of hydrogen pressure at 40 °C for 4 hours. After evaporation of the solvent, the final product, this compound, is obtained as a white solid. The trans-isomer can be isolated through recrystallization.

Quantitative Data Summary

The following table summarizes the yields for the efficient synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.

| Step | Product | Yield (%) |

| 1 | 3-(Benzyloxy)-1-methylcyclobutan-1-ol | 93.1 |

| 2 | 3-Hydroxy-1-methylcyclobutanol | 96.7 |

| 4 | 3-Azido-1-methylcyclobutan-1-ol | 96.0 |

| 5 | This compound (mixture of isomers) | 95.4 |

| Overall Yield of trans-isomer (after resolution) | trans-3-Amino-1-methylcyclobutan-1-ol | 40.4 [1] |

Characterization Data

The final product and intermediates are characterized using standard analytical techniques.

-

¹H NMR (600 MHz, DMSO-d₆) δ: 8.35 (s, 3H), 3.26 (d, J = 5.1 Hz, 1H), 2.28 – 2.20 (m, 2H), 2.16 (dd, J = 14.9, 5.3 Hz, 2H), 1.22 (s, 3H).

-

¹³C NMR (150 MHz, DMSO-d₆) δ: 65.7, 42.6, 36.8, 27.5.

-

Melting Point: 52 °C

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclobutane core allows for the precise positioning of substituents, which is crucial for optimizing drug-receptor interactions. The trans-isomer is of particular interest in the development of kinase inhibitors and other targeted therapies. The amino and hydroxyl groups serve as versatile handles for further chemical modifications, enabling the construction of diverse molecular architectures.

While specific signaling pathways for this intermediate are not applicable, the final drug molecules derived from it often target critical pathways in cancer and inflammatory diseases. For instance, its derivatives have been investigated for their potential to inhibit specific kinases involved in cell proliferation and survival.

Caption: Role of this compound in drug development.

Conclusion

This compound stands out as a critical intermediate for the pharmaceutical industry. The evolution of its synthesis from low-yield, non-selective methods to efficient, scalable, and stereoselective processes has significantly enhanced its accessibility. The optimized synthetic route detailed in this guide provides a practical approach for obtaining the valuable trans-isomer. As the demand for novel therapeutics with complex three-dimensional structures continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is poised to increase. This guide serves as a valuable technical resource for researchers and professionals engaged in the synthesis and application of this important molecule.

References

The Emerging Role of 3-Amino-1-methylcyclobutan-1-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can provide access to new chemical space and unique intellectual property is a perpetual driver in medicinal chemistry. Among the emerging building blocks, 3-Amino-1-methylcyclobutan-1-ol has garnered significant attention for its potential to impart favorable pharmacological properties to drug candidates. Its rigid, three-dimensional structure offers a distinct advantage in the design of selective and metabolically stable therapeutic agents. This technical guide provides an in-depth exploration of the applications of this versatile scaffold, with a focus on its incorporation into kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.

A Versatile Scaffold for Kinase Inhibition

The this compound moiety serves as a valuable building block for the synthesis of complex molecules targeting a range of biological pathways.[1] Its inherent structural rigidity and the presence of key functional groups—a primary amine and a tertiary alcohol—allow for diverse chemical modifications and specific interactions with biological targets.[1] This has made it an attractive component in the design of enzyme inhibitors, with a particular emphasis on kinases, which are critical regulators of cellular signaling.[1]

Derivatives of this compound have been investigated for their potential to modulate the activity of various kinases, including Akt and, most notably, the Janus Kinase (JAK) family. The cyclobutane ring provides a fixed orientation for substituents, which can lead to enhanced binding affinity and selectivity for the target kinase.

Focus on Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[2][3] As a result, the development of JAK inhibitors has become a major focus of pharmaceutical research. Several approved and clinical-stage JAK inhibitors feature a pyrrolo[2,3-d]pyrimidine core, a scaffold known for its ability to interact with the ATP-binding site of kinases.[4][5]

The incorporation of the this compound moiety onto this privileged scaffold has been explored as a strategy to develop novel and effective JAK inhibitors. The amino group of the cyclobutane derivative can be readily functionalized to attach to the pyrrolo[2,3-d]pyrimidine core, while the hydroxyl and methyl groups can be oriented to make specific interactions within the kinase active site, potentially enhancing potency and selectivity.

While specific quantitative data for a this compound-containing JAK inhibitor is not publicly available in the form of a direct IC50 value, the patent literature strongly suggests the exploration of such derivatives. For instance, patent WO2011103423A1 describes cyclobutane and methylcyclobutane derivatives as JAK inhibitors for treating a range of JAK-associated diseases. This indicates active research and development in this area.

Experimental Protocols: Synthesis of a Key Intermediate

The synthesis of the this compound building block is a critical first step. An efficient protocol for the preparation of the trans-isomer is outlined below, based on published literature.

Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

This multi-step synthesis starts from commercially available materials and proceeds through several key intermediates.

Step 1: Synthesis of 3-(Benzyloxy)cyclobutan-1-one

-

Protocol: A detailed procedure for this initial step would typically involve the protection of a hydroxyl group on a cyclobutane precursor followed by oxidation to the ketone. Specific reagents and conditions would be detailed in the primary literature.

Step 2: Synthesis of cis-3-(Benzyloxy)-1-methylcyclobutan-1-ol

-

Protocol: To a solution of 3-(benzyloxy)cyclobutan-1-one in an appropriate solvent such as tetrahydrofuran (THF), a solution of methylmagnesium chloride (MeMgCl) is added dropwise at a controlled temperature (e.g., -78 °C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the desired product.

Step 3: Synthesis of cis-3-Amino-1-methylcyclobutan-1-ol

-

Protocol: The benzyloxy-protected intermediate is subjected to hydrogenolysis to remove the benzyl protecting group. This is typically achieved by dissolving the compound in a solvent like ethanol and treating it with a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction mixture is then filtered, and the solvent is evaporated to yield the deprotected amino alcohol.

Step 4: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

-

Protocol: The stereochemistry can be inverted from the cis to the trans isomer through a Mitsunobu reaction. This involves treating the cis-amino alcohol with a phthalimide derivative, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or a similar reagent. The resulting phthalimide-protected trans-intermediate is then deprotected, typically by treatment with hydrazine hydrate, to yield the final trans-3-Amino-1-methylcyclobutan-1-ol.

Signaling Pathway and Experimental Workflow

The development of a JAK inhibitor incorporating the this compound scaffold would involve a logical workflow from synthesis to biological evaluation.

References

- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 2. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of 3-Amino-1-methylcyclobutan-1-ol Derivatives: An Uncharted Territory in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds is a perpetual driving force in medicinal chemistry. Among the vast array of potential starting points, small, rigid carbocyclic structures have garnered significant interest for their ability to present functional groups in well-defined three-dimensional space, a crucial aspect for molecular recognition by biological targets. The 3-Amino-1-methylcyclobutan-1-ol core represents one such intriguing scaffold, combining chirality, a tertiary alcohol, and a primary amine on a constrained cyclobutane ring. These features offer multiple vectors for chemical modification, suggesting a rich potential for the development of new therapeutic agents. However, a comprehensive review of the scientific literature and patent landscape reveals that the biological activity of derivatives of this compound remains a largely unexplored frontier.

While the parent compound, this compound, is commercially available and recognized as a valuable building block in organic synthesis, its direct biological applications or those of its elaborated derivatives are not well-documented in publicly accessible research.[1][2][3][4] The inherent structural rigidity of the cyclobutane ring, coupled with the stereochemically defined positioning of the amino and hydroxyl groups, theoretically makes it an attractive scaffold for targeting enzymes and receptors where precise pharmacophore presentation is key.[1]

The amino group provides a handle for a wide range of synthetic transformations, including amidation, alkylation, and arylation, allowing for the introduction of diverse functionalities to probe interactions with biological targets. Similarly, the tertiary alcohol can be functionalized, for instance, through etherification or esterification, to modulate properties such as lipophilicity and hydrogen bonding capacity. The methyl group also offers a point for steric modification.

Despite this synthetic tractability and the clear potential for generating structurally diverse libraries of compounds, dedicated studies detailing the systematic synthesis and biological evaluation of this compound derivatives are conspicuously absent from the current body of scientific literature. Searches for activities such as anticancer, enzyme inhibition, or other pharmacological effects of these specific derivatives have not yielded substantive results.[5][6][7][8] This indicates that while the core structure is available for investigation, the research community has yet to extensively explore and report on its potential in drug discovery.

Future Directions and Untapped Potential

The absence of detailed biological data presents a clear opportunity for researchers in medicinal chemistry and drug development. The this compound scaffold is ripe for exploration across various therapeutic areas. A logical starting point would be the systematic synthesis of a diverse library of derivatives, followed by high-throughput screening against a panel of biological targets.

A potential workflow for exploring the biological activity of this compound class is outlined below.

Given the current state of knowledge, this whitepaper cannot provide the requested in-depth quantitative data, detailed experimental protocols, or signaling pathway diagrams, as such information for derivatives of this compound is not available in the public domain. However, it is our hope that by highlighting this knowledge gap, we may stimulate new research efforts into the largely uncharted territory of the biological activities of this promising class of compounds. The unique structural attributes of the this compound scaffold warrant a thorough investigation to unlock its potential for the development of next-generation therapeutics.

References

- 1. This compound | C5H11NO | CID 68052608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497 [chem-space.com]

- 3. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3-amino-1-methylcyclobutan-1-ol 95% | CAS: 1363381-58-1 | AChemBlock [achemblock.com]

- 5. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the stereoselective synthesis of trans-3-Amino-1-methylcyclobutan-1-ol, a valuable chiral building block in medicinal and organic chemistry.[1] Two primary synthetic routes are presented. The first route is a multi-step synthesis commencing from 3-methylenecyclobutane-1-carbonitrile, which proceeds through a cis/trans mixture of the target compound, followed by a resolution step to isolate the pure trans-isomer. The second, alternative route employs a stereoselective reduction of a protected amino cyclobutanone precursor to the corresponding cis-alcohol, followed by a Mitsunobu inversion to achieve the desired trans-configuration. This note includes comprehensive experimental procedures, quantitative data for key reaction steps, and visual representations of the synthetic pathways to facilitate practical application in a laboratory setting.

Introduction

Cyclobutane derivatives are integral structural motifs in a variety of biologically active molecules and natural products. The rigid, three-dimensional nature of the cyclobutane ring offers unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. Specifically, trans-3-Amino-1-methylcyclobutan-1-ol serves as a key intermediate in the development of novel therapeutics.[1] The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for pharmacological activity, necessitating robust and stereoselective synthetic methods. This document outlines two effective strategies for obtaining the trans-isomer with high purity.

Synthetic Route 1: Multi-step Synthesis from 3-Methylenecyclobutane-1-carbonitrile followed by Resolution

This synthetic pathway begins with the commercially available 3-methylenecyclobutane-1-carbonitrile and proceeds through several transformations to yield a mixture of cis- and trans-3-amino-1-methylcyclobutan-1-ol. The desired trans-isomer is then isolated via chemical resolution.

Signaling Pathway

Caption: Synthetic pathway for trans-3-Amino-1-methylcyclobutan-1-ol starting from 3-methylenecyclobutane-1-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 3-Methylenecyclobutane-1-carboxamide

-

This step involves the hydrolysis of 3-methylenecyclobutane-1-carbonitrile. A detailed experimental protocol for this specific transformation was not found in the provided search results. General hydrolysis procedures for nitriles typically involve heating with a strong acid or base.

Step 2: Synthesis of 3-Methylenecyclobutyl-1-amine

-

This step is achieved through a Hofmann rearrangement of 3-methylenecyclobutane-1-carboxamide. A specific protocol for this substrate is not detailed in the search results. The Hofmann rearrangement is typically carried out using bromine and a strong base like sodium hydroxide.

Step 3: Synthesis of 1-(3-Oxocyclobutyl)urea

-

The amino group of 3-methylenecyclobutyl-1-amine is first protected, and then the double bond is oxidized to a ketone. The search results mention oxidation but do not provide a detailed protocol.

Step 4: Synthesis of 3-Amino-1-methylcyclobutan-1-one

-

This intermediate is obtained via hydrogenation of the preceding urea derivative.[1]

Step 5: Synthesis of cis/trans-3-Amino-1-methylcyclobutan-1-ol

-

To a solution of 3-amino-1-methylcyclobutan-1-one in an appropriate anhydrous solvent, add a Grignard reagent such as methylmagnesium bromide at a low temperature (e.g., 0 °C). The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. This step typically yields a mixture of cis and trans isomers.

Step 6: Boc Protection of cis/trans-3-Amino-1-methylcyclobutan-1-ol

-

The mixture of cis and trans amino alcohols is dissolved in a suitable solvent like DMF. Triethylamine and di-tert-butyl dicarbonate (Boc₂O) are added, and the reaction mixture is heated.[1] The reaction is monitored by TLC until completion. The product, a mixture of cis- and trans-3-(Boc-amino)-1-methylcyclobutan-1-ol, is then worked up.

Step 7: Separation of trans-3-(Boc-amino)-1-methylcyclobutan-1-ol

-

The mixture of Boc-protected isomers can be separated by column chromatography on silica gel.[1]

Step 8: Deprotection to yield trans-3-Amino-1-methylcyclobutan-1-ol

-

The purified trans-3-(Boc-amino)-1-methylcyclobutan-1-ol is dissolved in a suitable solvent such as methanol and treated with trifluoroacetic acid at room temperature to remove the Boc protecting group, yielding the final product.[2]

Quantitative Data

| Step | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Overall (unoptimized) | cis/trans-3-Amino-1-methylcyclobutan-1-ol | 11.5 | Not specified |

| Hydrogenation to 14 | cis/trans-3-Amino-1-methylcyclobutan-1-ol | 96.7 | 83.7 : 16.3 |

| Boc Protection | cis/trans-3-(Boc-amino)-1-methylcyclobutan-1-ol | High | Not specified |

Synthetic Route 2: Stereoselective Reduction and Mitsunobu Inversion

This alternative route focuses on establishing the desired stereochemistry through a stereoselective reduction of a ketone precursor to the cis-alcohol, followed by a Mitsunobu reaction to invert the stereocenter to the trans-configuration.

Signaling Pathway

Caption: Alternative synthetic pathway via stereoselective reduction and Mitsunobu inversion.

Experimental Protocols

Step 1: Synthesis of 3-(Dibenzylamino)-1-methylcyclobutanone

-

A detailed protocol for the direct synthesis of this starting material was not found. However, a plausible route would involve the reductive amination of 1,3-cyclobutanedione with dibenzylamine, followed by methylation.

Step 2: Stereoselective Reduction to cis-3-(Dibenzylamino)-1-methylcyclobutan-1-ol

-

The reduction of 3-substituted cyclobutanones with hydride reagents such as LiAlH(OtBu)₃ has been shown to furnish cis-cyclobutanols with high selectivity (95-100%).[3]

-

Protocol: Dissolve 3-(dibenzylamino)-1-methylcyclobutanone in an anhydrous solvent like THF and cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in THF. Stir the reaction at low temperature until completion (monitored by TLC). Quench the reaction carefully with water or a saturated solution of Rochelle's salt. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude cis-alcohol.

Step 3: Mitsunobu Inversion to trans-3-(Dibenzylamino)-1-methylcyclobutyl p-nitrobenzoate

-

The Mitsunobu reaction is a reliable method for inverting the stereochemistry of secondary alcohols.[4]

-

Protocol: To a solution of cis-3-(dibenzylamino)-1-methylcyclobutan-1-ol, triphenylphosphine (PPh₃), and p-nitrobenzoic acid in anhydrous THF at 0 °C, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). The reaction mixture is then subjected to a standard workup to isolate the trans-ester.

Step 4: Hydrolysis to trans-3-(Dibenzylamino)-1-methylcyclobutan-1-ol

-

The trans-ester is hydrolyzed under basic conditions.

-

Protocol: Dissolve the ester in a mixture of a solvent like THF or methanol and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 5: Catalytic Hydrogenolysis to trans-3-Amino-1-methylcyclobutan-1-ol

-

The dibenzyl protecting group is removed by catalytic hydrogenolysis.

-

Protocol: Dissolve trans-3-(dibenzylamino)-1-methylcyclobutan-1-ol in an alcohol solvent such as methanol or ethanol. Add a palladium on carbon (Pd/C) catalyst. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the final product.

Quantitative Data

| Step | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Notes |

| Stereoselective Reduction | cis-3-Substituted cyclobutanol | >90 | >95:5 | Highly selective for the cis isomer with bulky reducing agents.[3] |

| Mitsunobu Inversion | trans-Ester | High | Clean inversion of stereochemistry is expected. | Yields are typically high for unhindered alcohols. |

Conclusion

The stereoselective synthesis of trans-3-Amino-1-methylcyclobutan-1-ol can be effectively achieved through two distinct synthetic strategies. The multi-step synthesis from 3-methylenecyclobutane-1-carbonitrile provides a viable, albeit lengthy, route that requires a final resolution step to obtain the pure trans-isomer. The alternative approach, involving a stereoselective reduction followed by a Mitsunobu inversion, offers a more direct method to control the desired stereochemistry. The choice of route will depend on the availability of starting materials, scalability requirements, and the desired level of stereochemical purity. Both protocols presented in this application note provide a solid foundation for researchers to produce this valuable building block for applications in drug discovery and organic synthesis.

References

Application Notes and Protocols for 3-Amino-1-methylcyclobutan-1-ol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylcyclobutan-1-ol is a valuable carbocyclic building block in medicinal chemistry. Its rigid, three-dimensional structure offers a desirable scaffold for the synthesis of novel therapeutics, providing an alternative to more traditional, planar ring systems. The presence of both an amino and a hydroxyl group on the cyclobutane ring allows for versatile chemical modifications and the introduction of diverse functionalities. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a particular focus on its potential as a key component in the development of kinase inhibitors.

Application: A Building Block for Kinase Inhibitors, Specifically Targeting TYK2

The unique structural features of this compound make it an attractive component for the design of kinase inhibitors. The cyclobutane core can serve as a rigid scaffold to orient functional groups for optimal interaction with the kinase active site. The amino group provides a key handle for coupling to the core scaffold of an inhibitor, often via amide bond formation, while the hydroxyl group can be used to modulate physicochemical properties such as solubility or to form additional hydrogen bonds with the target protein.

A particularly relevant application of this building block is in the development of Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1] Dysregulation of the TYK2-mediated signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[2][3] Therefore, selective inhibition of TYK2 is a promising therapeutic strategy.

While specific, publicly disclosed TYK2 inhibitors incorporating the exact this compound moiety are not yet prevalent in the literature, the synthesis of related potent TYK2 inhibitors, such as Deucravacitinib (BMS-986165) and TAK-279, often involves the use of similar functionalized cyclic amines.[4][5] These examples strongly suggest the utility of this compound for creating novel chemical matter in this target class.

Relevant Biological Pathway: The JAK-STAT Signaling Pathway

TYK2 is a key component of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression involved in immunity, cell proliferation, and differentiation.[2][6]

The general mechanism of the TYK2-mediated JAK-STAT signaling pathway is as follows:

-

Cytokine Binding and Receptor Dimerization: An extracellular cytokine (e.g., IL-12, IL-23) binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.[2]

-

JAK Activation: This dimerization brings the receptor-associated JAKs, including TYK2, into close proximity, allowing them to phosphorylate and activate each other.[2]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins.[6]

-

STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to detach from the receptor, form dimers, and translocate into the nucleus.[6]

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[2]

By inhibiting TYK2, a drug molecule can block this signaling cascade at an early stage, preventing the downstream inflammatory responses.

Quantitative Data

As of the current literature survey, no specific drug candidates containing the this compound moiety with published quantitative biological data (e.g., IC50 values) have been identified. However, for context, potent and selective TYK2 inhibitors that are structurally related demonstrate low nanomolar to sub-nanomolar inhibitory concentrations. The table below presents hypothetical data for a novel inhibitor, "Compound X," which incorporates the this compound building block, to illustrate the expected potency and selectivity profile for a successful drug candidate in this class.

| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |

| Compound X | TYK2 | 5 | >1000-fold | >1000-fold | >1000-fold |

| Reference Compound A | TYK2 | 2 | >500-fold | >500-fold | >500-fold |

| Reference Compound B | TYK2 | 10 | >200-fold | >200-fold | >200-fold |

This data is illustrative and intended to represent the target profile for a selective TYK2 inhibitor.

Experimental Protocols

The primary synthetic utility of this compound in the context of kinase inhibitor synthesis is its participation in amide bond formation. The amino group acts as a nucleophile to react with an activated carboxylic acid on the core scaffold of the inhibitor.

Representative Protocol: Amide Coupling of this compound with a Carboxylic Acid